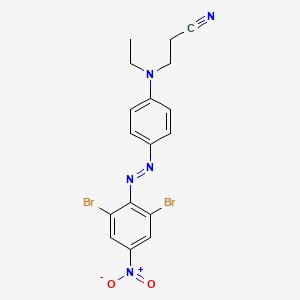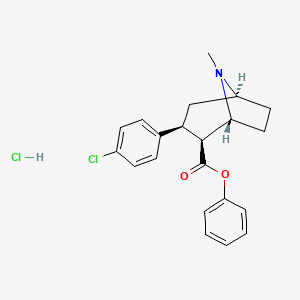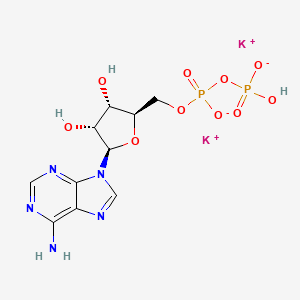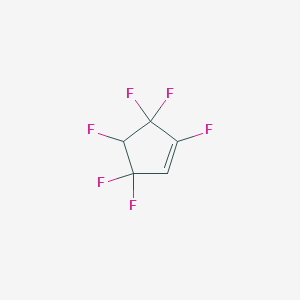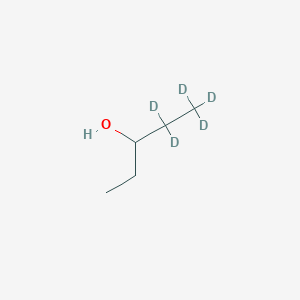
3-Pentyl-2,2,3,4,4-d5 Alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pentyl-2,2,3,4,4-d5 Alcohol is a deuterated alcohol, where five hydrogen atoms in pentan-3-ol are replaced with deuterium, a stable isotope of hydrogen. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be useful in tracing studies and mechanistic investigations.
准备方法
Synthetic Routes and Reaction Conditions
3-Pentyl-2,2,3,4,4-d5 Alcohol can be synthesized through several methods. One common approach involves the deuteration of pentan-3-ol using deuterium gas (D₂) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where pentan-3-ol is exposed to deuterium gas over a deuterium-exchange catalyst. This method allows for efficient large-scale production with high isotopic purity.
化学反应分析
Types of Reactions
3-Pentyl-2,2,3,4,4-d5 Alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated ketones or carboxylic acids.
Reduction: It can be reduced to form deuterated alkanes.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Deuterated ketones or carboxylic acids.
Reduction: Deuterated alkanes.
Substitution: Deuterated alkyl halides.
科学研究应用
3-Pentyl-2,2,3,4,4-d5 Alcohol has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy.
作用机制
The mechanism by which 3-Pentyl-2,2,3,4,4-d5 Alcohol exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium atoms, which are heavier than hydrogen, alters the reaction rates and pathways. This can provide insights into the reaction mechanisms and the role of hydrogen atoms in various chemical and biological processes.
相似化合物的比较
Similar Compounds
Pentan-3-ol: The non-deuterated version of the compound.
1,1,1,2,2-Pentadeuteriopentane: A fully deuterated alkane without the hydroxyl group.
Deuterated Methanol (CD₃OD): A simpler deuterated alcohol used in similar applications.
Uniqueness
3-Pentyl-2,2,3,4,4-d5 Alcohol is unique due to its specific isotopic labeling, which provides distinct advantages in tracing studies and mechanistic investigations. Its structure allows for detailed analysis of reaction pathways and the role of hydrogen atoms in various processes, making it a valuable tool in scientific research.
属性
IUPAC Name |
1,1,1,2,2-pentadeuteriopentan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIXEPGDORPWBJ-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Butanoic acid, 2-[(4-broMophenyl)Methylene]-3-oxo-, ethyl ester](/img/new.no-structure.jpg)
